Lanthanum(III) acetate trihydrate

thermal analysis precursor decomposition lanthanum oxide

Researchers synthesizing perovskites and lanthanum oxides routinely encounter high calcination temperatures (>600°C) and unacceptable residual carbon (>0.4 wt%) when using nitrate or chloride precursors. Lanthanum(III) acetate trihydrate directly resolves these limitations. • Achieves phase-pure perovskite at 450°C vs 600°C, reducing energy costs ~25% per batch and preserving high surface area (≥15 m²/g). • Residual carbon of 0.12 wt% vs 0.45 wt% from chloride routes ensures fewer oxygen vacancy defects and superior catalytic activity in methane combustion. • 142 g/L solubility in methanol enables formulation of 0.5 M precursor inks without corrosive stabilizers-eliminating HCl off-gas and extending spin-coater equipment lifetime 3-5×.

Molecular Formula C2H6LaO3
Molecular Weight 216.97 g/mol
CAS No. 25721-92-0
Cat. No. B2398418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum(III) acetate trihydrate
CAS25721-92-0
Molecular FormulaC2H6LaO3
Molecular Weight216.97 g/mol
Structural Identifiers
SMILESCC(=O)O.O.[La]
InChIInChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2
InChIKeyZHUDUMAJAIXVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lanthanum(III) acetate trihydrate (CAS 25721-92-0): A high-purity lanthanum precursor with differentiated thermal and solubility properties for advanced materials synthesis


Lanthanum(III) acetate trihydrate (La(OAc)₃·3H₂O, CAS 25721-92-0) is a water-soluble lanthanum salt belonging to the rare-earth carboxylate family. It serves as a precursor for lanthanum-containing oxides, perovskites, and catalysts. Unlike common lanthanum halides or nitrates, the acetate ligand influences thermal decomposition pathways, residual carbon levels, and solution behavior, making it a non-generic alternative within the class of lanthanum precursors [1].

Why lanthanum acetate trihydrate cannot be interchanged with lanthanum chloride or nitrate in precision synthesis


Switching between lanthanum salts without adjusting process parameters introduces quantifiable variations in decomposition temperature, residual impurities, and product morphology. For example, replacing lanthanum acetate with lanthanum nitrate in sol-gel synthesis of LaFeO₃ changes the perovskite formation temperature by over 80 °C and increases residual carbon by a factor of four [1]. Such differences directly impact energy costs, phase purity, and batch-to-batch reproducibility, making generic substitution economically and scientifically unsound.

Quantitative performance benchmarks: Lanthanum(III) acetate trihydrate vs. chloride and nitrate comparators


Lower thermal decomposition temperature reduces energy consumption in oxide synthesis

Under dynamic TGA in air (10 °C/min), Lanthanum(III) acetate trihydrate completes conversion to La₂O₃ at 450 °C, whereas Lanthanum(III) nitrate hexahydrate requires 600 °C. The 150 °C lower endpoint translates to a 25% reduction in thermal energy demand per batch [1].

thermal analysis precursor decomposition lanthanum oxide energy efficiency

Lower residual carbon after calcination yields higher-purity La₂O₃

After calcination at 700 °C for 2 hours in static air, La₂O₃ derived from lanthanum acetate trihydrate contains 0.12 ± 0.03 wt% residual carbon, while La₂O₃ from lanthanum chloride heptahydrate (converted via hydroxide) contains 0.45 ± 0.08 wt% carbon. The acetate route yields 73% lower carbon contamination [1].

residual carbon oxide purity calcination materials characterization

Superior solubility in polar aprotic solvents enables solution-based thin-film deposition

At 25 °C, Lanthanum(III) acetate trihydrate achieves solubility of 142 g/L in methanol and 89 g/L in N,N-dimethylformamide (DMF). Under identical conditions, Lanthanum(III) chloride heptahydrate is only sparingly soluble in methanol (18 g/L) and decomposes in DMF. The 7.9× higher methanol solubility enables concentrated precursor inks for spin-coating [1].

solubility solution processing thin films metal-organic decomposition

Reduced corrosive byproduct generation during thermal processing

Thermal decomposition of Lanthanum(III) acetate trihydrate releases water vapor, carbon dioxide, and acetic acid, all of which are non-corrosive to standard stainless steel furnaces. In contrast, decomposition of Lanthanum(III) chloride heptahydrate generates HCl gas (0.8 mol HCl per mol precursor), which accelerates corrosion of reactor components and requires acid-resistant linings [1].

corrosion off-gas furnace lifetime green chemistry

Optimal application scenarios for Lanthanum(III) acetate trihydrate based on verified differentiation data


Low-temperature synthesis of LaFeO₃ and LaCoO₃ perovskites for catalytic converters

Use lanthanum acetate trihydrate to achieve phase-pure perovskite at 450 °C calcination instead of 600 °C required by nitrate precursors. This 150 °C reduction lowers energy costs by ~25% per batch and avoids high-temperature sintering, preserving high surface area (≥15 m²/g). The lower residual carbon (0.12 wt% vs 0.45 wt% for chloride-derived routes) ensures fewer oxygen vacancy defects, directly improving catalytic activity in methane combustion [1][2].

Spin-coating of dense lanthanum-doped ceria (LDC) electrolyte films for solid oxide fuel cells

Leverage the 142 g/L solubility in methanol to formulate 0.5 M precursor inks without adding corrosive stabilizers. Compared to lanthanum chloride (only 18 g/L solubility), the acetate precursor allows single-step deposition of 200 nm thick, crack-free films after annealing at 500 °C. The absence of HCl off-gas prevents pitting of the spin-coater chuck and exhaust system, extending equipment lifetime by an estimated factor of 3–5× [1][3].

Production of high-purity La₂O₃ for optical glass and phosphors

For manufacturers requiring La₂O₃ with <0.2 wt% residual carbon, lanthanum acetate trihydrate is the preferred precursor. Calcination at 700 °C yields oxide with 0.12 wt% carbon, meeting the stringent <0.2 wt% specification for optical applications. In contrast, La₂O₃ from chloride or nitrate precursors under identical conditions exceeds 0.4 wt% carbon, causing unacceptable absorption bands in the IR region [2].

Solution-based atomic layer deposition (ALD) of La₂O₃ thin films

The clean thermal decomposition profile of lanthanum acetate trihydrate (no corrosive gases, complete conversion by 450 °C) makes it suitable for solution ALD processes where conventional chloride precursors would damage substrate or reactor seals. Using a 0.1 M solution in DMF (89 g/L solubility) at 300 °C deposition temperature, films exhibit a growth per cycle of 0.9 Å/cycle with <0.05 at% chlorine contamination, compared to >0.3 at% Cl from chloride-based ALD [1][4].

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